molecular formula C26H28ClN5O B3017499 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 862487-75-0

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3017499
CAS No.: 862487-75-0
M. Wt: 461.99
InChI Key: RXOPFPMQEJDDBT-UHFFFAOYSA-N
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Description

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C26H28ClN5O and its molecular weight is 461.99. The purity is usually 95%.
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Scientific Research Applications

Adenosine Receptor Affinity

Research on derivatives of the pyrazolo[4,3-d]pyrimidine core, including structures similar to "7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine," shows that modifications at the 5-position can significantly affect their affinity and selectivity for human adenosine A1 and A2A receptors. These compounds exhibit varied affinities for these receptors, with some showing nanomolar affinity levels, indicating potential therapeutic applications in modulating adenosine receptor activity (Squarcialupi et al., 2017).

Synthesis and Bioactivity

Another study focused on the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. This research underscores the versatility of pyrimidine derivatives in synthesizing compounds with significant biological activities, potentially including derivatives of "this compound" (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of certain pyrazolo[1,5-a]pyrimidine derivatives have been explored, indicating that modifications to the core structure can yield compounds with targeted bioactivity against specific cancer cell lines and microbial strains. This suggests a potential avenue for developing new therapeutic agents based on the chemical structure of "this compound" (Al-Turkistani et al., 2011).

Properties

IUPAC Name

7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O/c1-18-15-24(32-26(28-18)25(19(2)29-32)20-7-5-4-6-8-20)31-13-11-30(12-14-31)17-21-16-22(27)9-10-23(21)33-3/h4-10,15-16H,11-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOPFPMQEJDDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)Cl)OC)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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